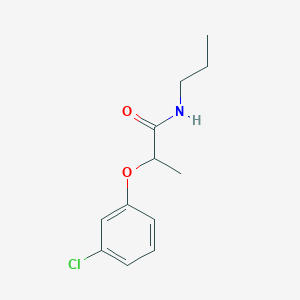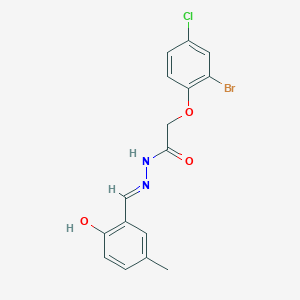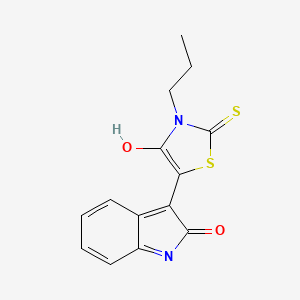
2-(3-chlorophenoxy)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-propylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT) that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is the major inhibitory neurotransmitter in the central nervous system (CNS) and plays a crucial role in the regulation of neuronal excitability. CPP-115 has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme 2-(3-chlorophenoxy)-N-propylpropanamide, which is responsible for the breakdown of GABA in the CNS. By inhibiting 2-(3-chlorophenoxy)-N-propylpropanamide, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism of action is similar to that of the widely used antiepileptic drug, vigabatrin.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This results in a decrease in neuronal excitability and an overall calming effect on the CNS. CPP-115 has also been shown to increase the levels of the neurosteroid allopregnanolone, which has anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of 2-(3-chlorophenoxy)-N-propylpropanamide, making it a useful tool for studying the role of GABA in the CNS. CPP-115 has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, CPP-115 has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
CPP-115 has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders. Further research is needed to determine its safety and efficacy in humans. Clinical trials are currently underway to investigate the use of CPP-115 in the treatment of epilepsy, anxiety, and depression. In addition, CPP-115 has the potential to be used as a tool for studying the role of GABA in the CNS and for developing new treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of CPP-115 involves the reaction of 3-chlorophenol with propylamine in the presence of a base such as sodium hydroxide to form 3-chlorophenylpropylamine. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a palladium catalyst to form CPP-115. The synthesis of CPP-115 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in animal models of epilepsy, anxiety, depression, and addiction. CPP-115 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, CPP-115 has been investigated as a potential treatment for autism spectrum disorders.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h4-6,8-9H,3,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZRWARHUUGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-[(isopropylamino)methyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6034603.png)
![[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6034607.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B6034615.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034619.png)
![1-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6034632.png)
![N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6034635.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6034637.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6034645.png)
![2-(4-methyl-1-piperazinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B6034678.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6034693.png)
![1-(2-furoyl)-4-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B6034707.png)
